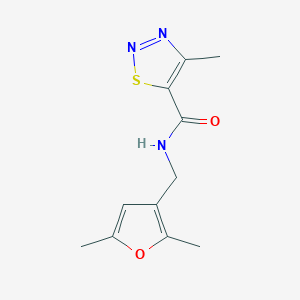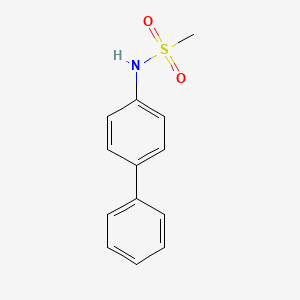
N-(4-phenylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-phenylphenyl)methanesulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR’R", where each R is some organic group .
Synthesis Analysis
The synthesis of sulfonamides, including “this compound”, typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is usually added to absorb the HCl that is generated .Scientific Research Applications
Chemoselective N-Acylation Reagents
N-(4-phenylphenyl)methanesulfonamide and related compounds have been explored for their potential as chemoselective N-acylation reagents. Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for instance, indicate their effectiveness in this area due to their good chemoselectivity, highlighting the potential utility of these compounds in chemical synthesis (Kondo et al., 2000).
Structural Studies and Synthesis
Research has focused on synthesizing and analyzing the structures of various derivatives of this compound. For example, studies on N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and similar compounds have provided insights into their crystal structures and intermolecular interactions, which are critical for understanding their properties and potential applications (Dey et al., 2015).
Quantum Chemical Investigations
The molecular conformation, NMR chemical shifts, and vibrational transitions of derivatives of this compound have been the subject of detailed quantum chemical investigations. These studies, employing methods like DFT, provide essential data on the electronic and structural properties of these compounds, which are crucial for their application in various fields (Karabacak et al., 2010).
Microbial Reduction in Synthesis
The use of microbial cultures for the reduction of this compound derivatives has been explored as a method to create chiral intermediates. This approach, leveraging biological systems, offers an alternative route for synthesizing complex organic compounds (Patel et al., 1993).
Electrochemical Analysis
Electroanalytical methods have been applied to study compounds like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. Techniques such as differential pulse polarography provide valuable insights into the electrochemical properties of these compounds, which can be vital for their application in various analytical methods (Álvarez-Lueje et al., 1997).
Vicarious Nucleophilic Substitutions
This compound derivatives have been studied for their potential in vicarious nucleophilic substitution reactions. This type of reaction is essential for creating new chemical compounds and has broad applications in synthetic chemistry (Lemek et al., 2008).
Synthesis of Inhibitors
Certain derivatives of this compound have been synthesized and evaluated as potential inhibitors in biomedical research. Their role in inhibiting enzymes like cyclooxygenase-2 highlights their potential therapeutic applications (Singh et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, “N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by N-(4-phenylphenyl)methanesulfonamide are currently unknown
properties
IUPAC Name |
N-(4-phenylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGJIPLRFDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2893981.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)
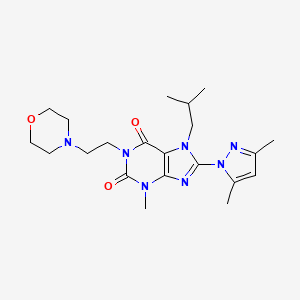
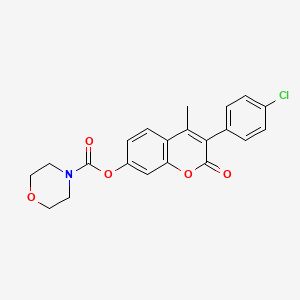

![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide](/img/structure/B2893992.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2893993.png)
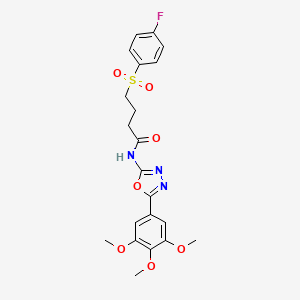
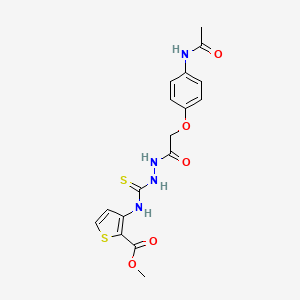
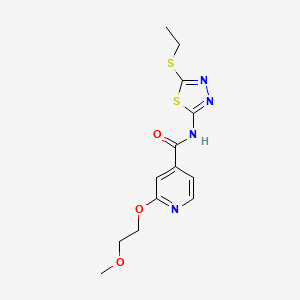
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)
